molecular formula C24H23N3O3S2 B2483685 N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 379235-91-3

N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2483685
CAS No.: 379235-91-3
M. Wt: 465.59
InChI Key: ZMMSSYLACQIGAR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core, a prop-2-en-1-yl (allyl) substituent at position 3, a 5-methylfuran-2-yl group at position 5, and a sulfanyl-linked acetamide moiety substituted with a 2,4-dimethylphenyl group. This compound shares structural similarities with kinase inhibitors and antimicrobial agents, where the thienopyrimidine scaffold is often leveraged for its bioisosteric properties with purine nucleotides . Key features include:

  • Prop-2-en-1-yl group: Introduces unsaturated aliphatic character, which may improve metabolic stability.
  • 2,4-Dimethylphenyl acetamide: Modulates lipophilicity and steric bulk compared to simpler aryl groups.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-5-10-27-23(29)21-17(19-9-7-16(4)30-19)12-31-22(21)26-24(27)32-13-20(28)25-18-8-6-14(2)11-15(18)3/h5-9,11-12H,1,10,13H2,2-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMSSYLACQIGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and phenyl groups. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce the furan moiety.

    Introduction of the phenyl group: This can be accomplished through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves the formation of the acetamide linkage, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Key Chemical Transformations

The compound undergoes several critical transformations, including:

2.1. Substitution Reactions

  • Sulfanyl group modification : The thieno[2,3-d]pyrimidin-2-yl sulfanyl moiety can participate in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization with diverse groups (e.g., alkyl, aryl, or heterocyclic substituents).

  • Allyl group reactivity : The prop-2-en-1-yl (allyl) group may undergo addition reactions (e.g., epoxidation, dihydroxylation) or polymerization under radical or ionic conditions.

2.2. Condensation and Coupling Reactions

  • Amide bond formation : The acetamide group is typically formed via coupling reactions (e.g., using HATU or EDCl) between the thienopyrimidine sulfanyl intermediate and the N-(2,4-dimethylphenyl)acetylamine .

  • Cross-coupling : The thieno[2,3-d]pyrimidine core may participate in Suzuki-Miyaura or Sonogashira couplings to introduce additional substituents (e.g., aryl or alkenyl groups).

2.3. Reduction and Oxidation

  • Reduction of furan : The 5-methylfuran-2-yl group may undergo electroreduction to yield tetrahydrofuran derivatives, altering the compound’s electronic properties.

  • Oxidative cleavage : The allyl group could undergo ozonolysis to generate carbonyl-containing derivatives.

3.1. Biological Activity

Thienopyrimidines are known for their antiviral and anticancer properties. The compound’s sulfanyl group may enhance interactions with cysteine residues in enzymes (e.g., proteases), while the furan and acetamide moieties could modulate solubility or binding affinity.

3.2. Structural Flexibility

The compound’s heterocyclic diversity (thienopyrimidine, furan, acetamide) allows for:

  • Hydrogen bonding : Through the amide group and oxygen in furan.

  • π-π stacking : Via aromatic rings in the thienopyrimidine and phenyl groups.

Data Table: Key Structural and Reaction Features

Feature Details
Molecular formula C24H23N3O3S2
Core structure Thieno[2,3-d]pyrimidine with sulfanyl, furan, and acetamide substituents
Functional groups Amide, sulfanyl, furan, allyl
Synthesis steps Cyclization, substitution, coupling
Biological targets Enzymes (proteases), receptors (G-protein coupled)
Reactivity hotspots Sulfanyl group (NAS), allyl group (addition/polymerization)

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including compounds similar to N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, in anticancer therapies. Pyrimidines are known for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that similar pyrimidine-based compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to demonstrate minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus and other pathogens . This suggests a promising avenue for developing new antibiotics.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound can provide insights into optimizing its biological activity. Key structural features that influence its efficacy include:

Structural Feature Impact on Activity
Pyrimidine Ring Essential for DNA interaction
Furan Moiety Enhances lipophilicity and cellular uptake
Dimethylphenyl Group Modulates binding affinity to target proteins

Case Studies

3.1 Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound structurally related to this compound exhibited potent activity against multiple cancer cell lines (e.g., MCF7 and HeLa) with IC50 values ranging from 0.5 to 5 μM .

3.2 Case Study: Antibacterial Screening

Another study focused on the antibacterial screening of pyrimidine derivatives against resistant strains of bacteria. The results indicated that the compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(Prop-2-en-1-yl)-3H,4H-Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (Compound B)

  • Structural Difference : 2-Methylphenyl vs. 2,4-dimethylphenyl acetamide.
  • Synthetic Yield: Not explicitly reported, but analogous thienopyrimidine syntheses typically yield 70–85% .

N-(2-Methoxy-5-Methylphenyl)-2-{[3-Methyl-7-(4-Methylphenyl)-4-oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (Compound E)

  • Structural Differences: Thieno[3,2-d]pyrimidin core (vs. [2,3-d] isomer). 4-Methylphenyl at position 7 and methoxy group on the acetamide phenyl.
  • Impact : The [3,2-d] isomer may alter π-stacking interactions. The 4-methylphenyl and methoxy groups increase hydrophobicity and electron-donating capacity, respectively, which could enhance membrane permeability .

Thiazolidinone and Dihydropyrimidine Analogs

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(Phenylimino)-3-(Phenylsulfonyl)-1,3-Thiazolidin-5-yl]Acetamide (Compound C)

  • Core Difference: Thiazolidinone ring instead of thienopyrimidine.
  • Key Features: Phenylsulfonyl and phenylimino groups enhance electrophilicity. Z-configuration at the imino bond may restrict conformational flexibility.
  • Impact: The thiazolidinone core is associated with anti-inflammatory and antimicrobial activities but may exhibit reduced thermal stability compared to thienopyrimidines .

2-[(4-Methyl-6-oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide (Compound D)

  • Structural Differences: Dihydropyrimidinone core (non-fused). 2,3-Dichlorophenyl substituent.
  • Data :
    • Yield : 80%.
    • Melting Point : 230°C.
    • Analytical Data : C 45.29%, N 12.23%, S 9.30% (matches theoretical values) .

Hexahydrobenzothieno[2,3-d]Pyrimidine Derivatives

N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (Compound F)

  • Structural Differences: Hexahydrobenzothieno[2,3-d]pyrimidine core (saturated bicyclic system). 4-Methoxyphenyl and ethylphenyl groups.
  • The 4-methoxy group enhances solubility .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Query Compound A Thieno[2,3-d]pyrimidin-4-one 5-Methylfuran-2-yl, 2,4-dimethylphenyl ~479.5 (calculated) N/R N/R
Compound B Thieno[2,3-d]pyrimidin-4-one 5-Methylfuran-2-yl, 2-methylphenyl ~465.5 (calculated) N/R N/R
Compound D Dihydropyrimidin-6-one 2,3-Dichlorophenyl 344.21 80 230
Compound E Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl, 2-methoxy-5-methylphenyl 465.60 N/R N/R

N/R: Not reported in provided evidence.

Discussion of Structural-Property Relationships

  • Aryl Substituents : Electron-withdrawing groups (e.g., Cl in Compound D) increase stability but reduce solubility. Methyl and methoxy groups (Compounds A, B, E) balance lipophilicity and bioavailability.
  • Sulfur Linkages : The sulfanyl group in all compounds facilitates hydrogen bonding and redox activity, critical for enzyme inhibition .

Biological Activity

N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-acetamido-4,6-dimethylphenol with various thienopyrimidine derivatives. The resulting compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

CompoundTarget OrganismsMethodResults
Compound AEscherichia coli, Staphylococcus aureusCup plate methodInhibition zones of 15 mm at 1 µg/mL
Compound BAspergillus niger, Apergillus oryzaeCup plate methodNo significant inhibition observed

These findings indicate that while some derivatives exhibit antibacterial activity, antifungal effects may vary significantly depending on the compound's structure .

Anticancer Activity

Research has also highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.87
MDA-MB-2311.75
A54912.91

The selectivity index for these compounds suggests they may selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Some derivatives have been reported to arrest the cell cycle at the G2/M phase, thereby preventing further cell division.

Case Studies

A notable case study involved the administration of a thienopyrimidine derivative in a murine model of breast cancer. The study reported a significant reduction in tumor size compared to controls, with minimal toxicity observed at therapeutic doses .

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